Bienvenue dans la boutique en ligne BenchChem!

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole

Medicinal Chemistry Scaffold Hopping Chemical Biology

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole (CAS 1775309-69-7, molecular formula C15H8N6O4, MW 336.27) is a heterocyclic compound belonging to the 5,5'-bi-1,2,4-oxadiazole class, featuring a benzodioxole moiety at the 3-position and a pyrazin-2-yl substituent at the 3'-position of the central bi-oxadiazole scaffold. The compound is supplied by select specialty chemical vendors at purities of 95% or greater for research use ; the solubilities of the compound does not exist from these vendors.

Molecular Formula C15H8N6O4
Molecular Weight 336.267
CAS No. 1775309-69-7
Cat. No. B2939360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole
CAS1775309-69-7
Molecular FormulaC15H8N6O4
Molecular Weight336.267
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC(=NO4)C5=NC=CN=C5
InChIInChI=1S/C15H8N6O4/c1-2-10-11(23-7-22-10)5-8(1)12-18-14(24-20-12)15-19-13(21-25-15)9-6-16-3-4-17-9/h1-6H,7H2
InChIKeyCDUCWSVYVMHCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole (CAS 1775309-69-7): Procurement-Relevant Identity and Sourcing Baseline


3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole (CAS 1775309-69-7, molecular formula C15H8N6O4, MW 336.27) is a heterocyclic compound belonging to the 5,5'-bi-1,2,4-oxadiazole class, featuring a benzodioxole moiety at the 3-position and a pyrazin-2-yl substituent at the 3'-position of the central bi-oxadiazole scaffold . The compound is supplied by select specialty chemical vendors at purities of 95% or greater for research use ; the solubilities of the compound does not exist from these vendors. Critically, no primary research articles, patents, or curated bioactivity databases report experimental data for this precise compound as of the search date.

Why Generic Substitution of 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole Is Not Supported by Evidence


Despite the commercial availability of numerous bi-1,2,4-oxadiazole analogs, direct substitution of 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole is unsubstantiated because no head-to-head comparative bioactivity data exist for this exact scaffold. The benzodioxole-pyrazine-bi-oxadiazole architecture is structurally distinct from the more commonly profiled mono-oxadiazole or bis-benzodioxole analogs; differences in heteroatom placement and ring connectivity can drastically alter target engagement and physicochemical properties . In the absence of matched-pair or series-based SAR data, assuming functional equivalence with any commercially available analog introduces unquantifiable risk in assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole vs. Closest Structural Analogs


Structural Uniqueness: Benzodioxole-Pyrazine Hetero-Disubstitution on the 5,5'-Bi-1,2,4-Oxadiazole Scaffold

The target compound is the only commercially catalogued 5,5'-bi-1,2,4-oxadiazole that simultaneously bears a 1,3-benzodioxol-5-yl group at the 3-position and a pyrazin-2-yl group at the 3'-position. By contrast, the closest purchasable analog, 3,3'-Bis(1,3-benzodioxol-5-yl)-5,5'-bi-1,2,4-oxadiazole (CAS 1775562-83-8), is symmetrically substituted with two benzodioxole groups . Another analog, 3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole, replaces both the benzodioxole and pyrazine rings with a tolyl and pyridine group, respectively . No other analog combines the electron-rich benzodioxole with the electron-deficient pyrazine on the bi-oxadiazole core. This asymmetric donor-acceptor substitution pattern is relevant for tuning electronic properties in material science applications, though quantitative comparative data are unavailable .

Medicinal Chemistry Scaffold Hopping Chemical Biology

Class-Level Anticancer Activity Inference from Analog 889955-42-4

A closely related compound, 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrazine (CAS 889955-42-4), which differs from the target compound by lacking the second oxadiazole ring (mono-oxadiazole vs. bi-oxadiazole), has been reported to exhibit an IC50 of approximately 92.4 µM against human colon adenocarcinoma and breast cancer cell lines . Importantly, this data is for the mono-oxadiazole analog, not the target bi-oxadiazole compound itself, and no data for the target compound are available for direct comparison. Other oxadiazole derivatives from the same chemical space have shown more potent telomerase inhibition (e.g., compound 5c, IC50 = 2.46 µM against SW1116 [1]), but these scaffolds differ substantially in their core structure. The bi-oxadiazole linkage in the target compound may alter both potency and selectivity profiles relative to the mono-oxadiazole comparator, though this remains experimentally unverified.

Anticancer Cytotoxicity Oxadiazole

AChE Inhibitory Potential of Benzodioxole-Oxadiazole-Pyrazine Hybrids: Class-Level Benchmarking

Benzodioxole-oxadiazole-pyrazine hybrids, as a broader structural class, have demonstrated acetylcholinesterase (AChE) inhibitory activity with IC50 values ranging from 5.8 to 40.8 µM, surpassing the reference inhibitor Donepezil (IC50 = 33.65 µM) in some cases . The pyrazine moiety is proposed to enhance binding to the AChE peripheral anionic site via cation-π interactions, while the benzodioxole group contributes to hydrophobic pocket occupancy. However, these data derive from compounds with an acrylamide linker and a different connectivity pattern (CAS 2035018-73-4), not from the target bi-oxadiazole scaffold. Whether the rigid bi-oxadiazole core in the target compound preserves or enhances this AChE binding mode is unknown. No experimental AChE inhibition data exist for 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole.

Neurodegeneration Acetylcholinesterase Alzheimer's

Evidence-Backed Application Scenarios for Procuring 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole (CAS 1775309-69-7)


Scaffold-Hopping and Medicinal Chemistry Diversification of Oxadiazole-Based Screening Libraries

The compound fills an unoccupied node in the 5,5'-bi-1,2,4-oxadiazole chemical space: the asymmetric benzodioxole-pyrazine substitution pattern is not represented by any other commercially available analog . For medicinal chemistry groups pursuing scaffold-hopping strategies around oxadiazole cores, this compound offers a unique vector for exploring structure-activity relationships that cannot be accessed with symmetric bis-benzodioxole or alternative heteroaryl analogs. Procurement is justified for library enrichment where scaffold diversity, rather than pre-existing potency data, is the primary selection criterion.

Material Science Exploration of Donor-Acceptor Bi-Oxadiazole Systems

The combination of an electron-rich 1,3-benzodioxole donor and an electron-deficient pyrazine acceptor on a conjugated bi-oxadiazole backbone makes this compound a candidate for optoelectronic material screening, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While no device performance data are published for this specific compound, the structural rationale aligns with known donor-acceptor design principles in organic electronics [1]. Procurement is advisable for materials discovery programs that can generate their own photophysical characterization data.

Biological Target Deconvolution and Chemoproteomics Probe Development

Given the class-level anticancer and AChE inhibitory signals observed for structurally related benzodioxole-oxadiazole-pyrazine hybrids , this bi-oxadiazole compound may serve as a probe for target identification studies (e.g., affinity-based protein profiling or cellular thermal shift assays). The unique scaffold provides a distinct chemotype for pull-down experiments compared to mono-oxadiazole analogs. Procurement is warranted for chemical biology groups with the infrastructure to generate their own target engagement data, where scaffold novelty is valued over pre-validated pharmacology.

Quote Request

Request a Quote for 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.